molecular formula C15H20N2O5 B5154705 (4,5-DIMETHOXY-2-NITROPHENYL)(3-METHYLPIPERIDINO)METHANONE

(4,5-DIMETHOXY-2-NITROPHENYL)(3-METHYLPIPERIDINO)METHANONE

Cat. No.: B5154705
M. Wt: 308.33 g/mol
InChI Key: XULMOLXAOIANLO-UHFFFAOYSA-N
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Description

(4,5-DIMETHOXY-2-NITROPHENYL)(3-METHYLPIPERIDINO)METHANONE is a complex organic compound characterized by its unique structure, which includes a nitrophenyl group and a methylpiperidino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,5-DIMETHOXY-2-NITROPHENYL)(3-METHYLPIPERIDINO)METHANONE typically involves a multi-step process. One common method includes the nitration of a precursor compound, followed by the introduction of the piperidino group. For example, a reaction involving the nitration of a dimethoxybenzene derivative with nitric acid in glacial acetic acid can yield the nitrophenyl intermediate. This intermediate can then be reacted with a methylpiperidine derivative under controlled conditions to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(4,5-DIMETHOXY-2-NITROPHENYL)(3-METHYLPIPERIDINO)METHANONE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenating agents like thionyl chloride or bromine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups in place of the methoxy groups.

Scientific Research Applications

(4,5-DIMETHOXY-2-NITROPHENYL)(3-METHYLPIPERIDINO)METHANONE has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4,5-DIMETHOXY-2-NITROPHENYL)(3-METHYLPIPERIDINO)METHANONE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The piperidino group can enhance the compound’s binding affinity to certain receptors or enzymes, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    (4,5-DIMETHOXY-2-NITROPHENYL)METHANONE: Lacks the piperidino group, resulting in different chemical properties and applications.

    (4,5-DIMETHOXY-2-NITROPHENYL)(3-METHYLPHENYL)METHANONE: Contains a methylphenyl group instead of a piperidino group, leading to variations in reactivity and biological activity.

Uniqueness

The presence of both the nitrophenyl and methylpiperidino groups in (4,5-DIMETHOXY-2-NITROPHENYL)(3-METHYLPIPERIDINO)METHANONE imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(4,5-dimethoxy-2-nitrophenyl)-(3-methylpiperidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O5/c1-10-5-4-6-16(9-10)15(18)11-7-13(21-2)14(22-3)8-12(11)17(19)20/h7-8,10H,4-6,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XULMOLXAOIANLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C(=O)C2=CC(=C(C=C2[N+](=O)[O-])OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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